Cas no 1876310-63-2 (benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate)

benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate
- EN300-3210787
- 1876310-63-2
-
- MDL: MFCD33406502
- インチ: 1S/C16H17NO3/c1-11-8-9-14(12(2)15(11)18)17-16(19)20-10-13-6-4-3-5-7-13/h3-9,18H,10H2,1-2H3,(H,17,19)
- InChIKey: GCTRETWYEMQOQR-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1C=CC(C)=C(C=1C)O)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 271.12084340g/mol
- どういたいしつりょう: 271.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3210787-5g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 5g |
$2028.0 | 2023-09-04 | ||
Enamine | EN300-3210787-0.05g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
Enamine | EN300-3210787-5.0g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-3210787-1.0g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-3210787-2.5g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-3210787-0.1g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
Enamine | EN300-3210787-0.25g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
Enamine | EN300-3210787-10g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 10g |
$3007.0 | 2023-09-04 | ||
Enamine | EN300-3210787-1g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 1g |
$699.0 | 2023-09-04 | ||
Enamine | EN300-3210787-10.0g |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate |
1876310-63-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 |
benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamateに関する追加情報
Comprehensive Overview of Benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate (CAS No. 1876310-63-2)
Benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate (CAS No. 1876310-63-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a carbamate group linked to a benzyl moiety and a hydroxylated dimethylphenyl ring, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting enzyme inhibition and modulating cellular pathways.
The compound's 3-hydroxy-2,4-dimethylphenyl group contributes to its solubility profile, while the benzyl carbamate segment enhances stability under physiological conditions. Recent studies highlight its role in developing anti-inflammatory and antioxidant agents, aligning with growing consumer interest in natural-derived therapeutics and precision medicine. Analytical techniques like HPLC and LC-MS are commonly employed for purity assessment, reflecting industry demands for high-purity intermediates in GMP-compliant production.
In material science, CAS 1876310-63-2 demonstrates promise as a building block for functional polymers, responding to trends in smart materials and biodegradable coatings. Its thermal stability (typically stable up to 200°C) makes it suitable for applications requiring heat-resistant additives. The compound's structure-activity relationship (SAR) is frequently discussed in academic literature, particularly regarding hydrogen bonding capacity and steric effects in molecular recognition.
From a commercial perspective, benzyl carbamate derivatives like this compound are witnessing rising demand in contract research organizations (CROs) and custom synthesis services. Suppliers often highlight its batch-to-batch consistency and scalable synthesis routes, addressing industry concerns about supply chain reliability. Regulatory databases classify it as non-hazardous under standard handling conditions, facilitating global trade compliance.
Emerging applications in crop protection formulations have positioned N-(3-hydroxy-2,4-dimethylphenyl)carbamate derivatives as potential eco-friendly pesticides, coinciding with agricultural trends toward sustainable chemistry. Its mechanism of action appears to involve plant hormone modulation, though detailed studies are ongoing. This aligns with frequent search queries about green alternatives to conventional agrochemicals.
Quality control protocols for 1876310-63-2 typically specify ≥98% purity by chromatographic analysis, with particular attention to isomeric impurities. Storage recommendations generally advise protection from moisture and prolonged light exposure, reflecting standard practices for carbamate stability. These specifications cater to pharmaceutical developers seeking documented traceability in their synthetic pathways.
The compound's spectroscopic fingerprints (including characteristic IR carbonyl stretches at ~1700 cm⁻¹ and NMR aromatic patterns) serve as important identification markers. Recent patent analyses reveal growing intellectual property activity around substituted phenylcarbamates, particularly for kinase inhibitor development - a hot topic in oncological research circles.
Environmental fate studies suggest moderate biodegradability for this chemical class, addressing regulatory requirements for environmental risk assessment. Its hydrolysis kinetics show pH dependence, with greater stability in mildly acidic conditions. These properties are increasingly scrutinized under green chemistry evaluation frameworks.
From a market perspective, benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate exemplifies the growing importance of tailor-made intermediates in specialty chemicals. Its price positioning reflects multistep synthesis complexity rather than raw material costs, typical for high-value fine chemicals. Current manufacturing approaches emphasize atom economy and waste minimization, responding to industry sustainability metrics.
Future research directions may explore its chiral derivatives for asymmetric synthesis applications, or its potential as a proton shuttle in organocatalysis. The compound's balanced lipophilicity (predicted logP ~2.5) makes it particularly interesting for blood-brain barrier penetration studies - a frequent search topic in CNS drug development forums.
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